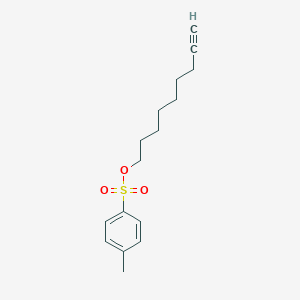
(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE
Vue d'ensemble
Description
(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE is an organic compound with the molecular formula C15H24Cl2OSi. It is characterized by the presence of two chlorine atoms and a triisopropylsilyloxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE can be synthesized through a multi-step process involving the chlorination of a suitable benzene derivative followed by the introduction of the triisopropylsilyloxy group. The general synthetic route involves:
Chlorination: A benzene derivative is chlorinated using reagents such as chlorine gas or sulfuryl chloride under controlled conditions to introduce chlorine atoms at the desired positions on the benzene ring.
Silylation: The chlorinated benzene derivative is then reacted with a silylating agent, such as triisopropylsilyl chloride, in the presence of a base like pyridine or triethylamine to introduce the triisopropylsilyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones or dechlorinated compounds, respectively.
Applications De Recherche Scientifique
(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE involves its interaction with molecular targets through its functional groups. The chlorine atoms and the triisopropylsilyloxy group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a triisopropylsilyloxy group.
1,3-Dichloro-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a triisopropylsilyloxy group.
1,3-Dichloro-4-trimethylsilyloxybenzene: Similar structure but with a trimethylsilyloxy group instead of a triisopropylsilyloxy group.
Uniqueness
(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE is unique due to the presence of the bulky triisopropylsilyloxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical reactions where steric hindrance and electronic effects play a crucial role in determining the outcome of the reaction.
Propriétés
IUPAC Name |
(2,4-dichlorophenoxy)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Cl2OSi/c1-10(2)19(11(3)4,12(5)6)18-15-8-7-13(16)9-14(15)17/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERIKHVPXKEGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![17-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)-6,9,12,15-tetraoxa-1,2,3-triazaheptadeca-1,2-dien-2-ium](/img/structure/B8263619.png)

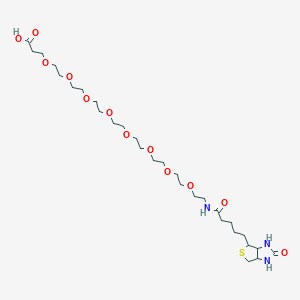

![3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid](/img/structure/B8263655.png)
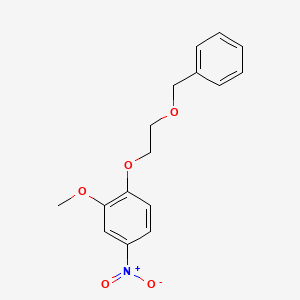
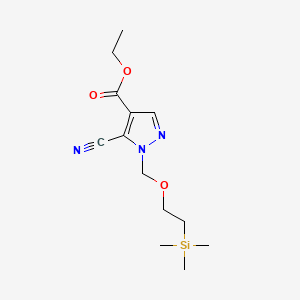

![Methyl 3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B8263682.png)
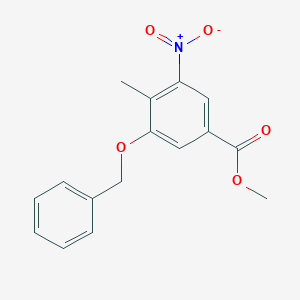

![Methyl 4-amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate](/img/structure/B8263706.png)
